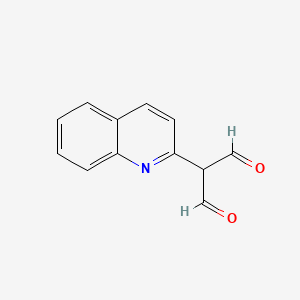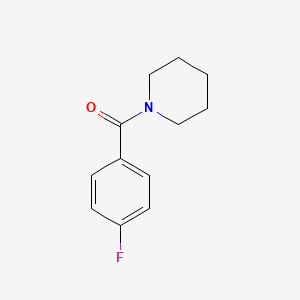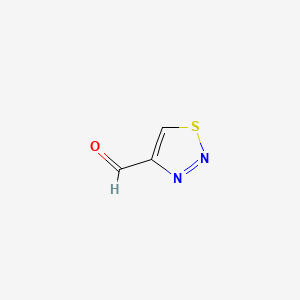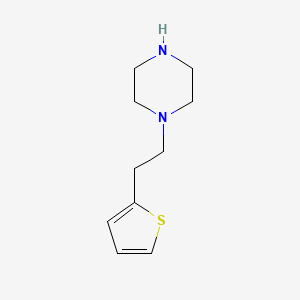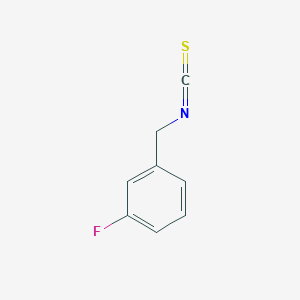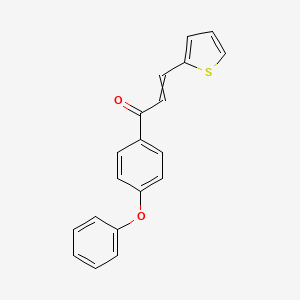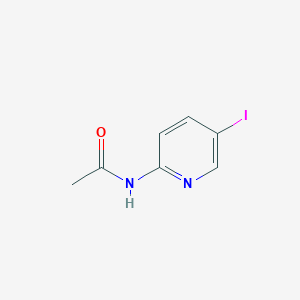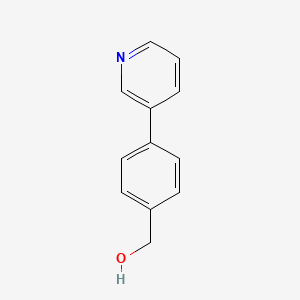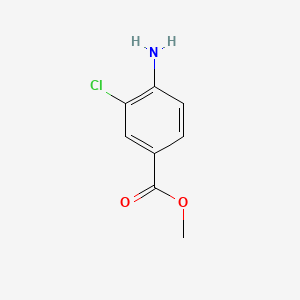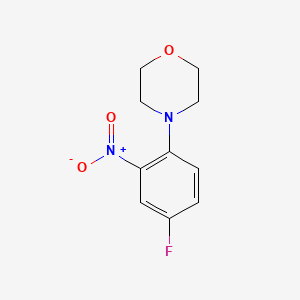
4-(4-Fluoro-2-nitrophenyl)morpholine
Vue d'ensemble
Description
The compound "4-(4-Fluoro-2-nitrophenyl)morpholine" is a chemical of interest due to its relevance in pharmaceutical synthesis and biological activity. It is related to various intermediates used in the production of active pharmaceutical ingredients, such as Linezolid, which is effective against Gram-positive pathogens . The compound's derivatives have been explored for their potential antibacterial, antioxidant, anti-TB, anti-diabetic properties, and their ability to inhibit specific proteins .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the reaction of morpholine with different substituted nitrobenzenes. For instance, the synthesis of a derivative compound involved refluxing 1,3,4-oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride . Another related compound was synthesized by reacting morpholine with 2,4-difluoronitrobenzene in a microfluidic device, optimizing the process conditions for better yield and selectivity . The synthesis of another derivative involved a series of reactions starting with the reaction of morpholine with 3,4-difluoronitrobenzene, followed by reduction and further functional group transformations .
Molecular Structure Analysis
The molecular structure of these compounds is characterized using various spectroscopic techniques. For example, NMR, IR, and Mass spectral studies were used to characterize one of the derivatives, and its structure was confirmed by single crystal X-ray diffraction studies, which showed that it belongs to the monoclinic system with specific lattice parameters . The molecular structure of another derivative, a Z-configured isomer, was determined, revealing the dihedral angle between the two benzene rings .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include nucleophilic substitution, reduction of nitro groups, and condensation reactions. The precursor compound for Linezolid synthesis underwent nitro group reduction with Fe/NH4Cl, followed by reactions with sulfonyl chlorides and chloroformates to yield sulfonamides and carbamates .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure and the functional groups present. The optimization of synthesis conditions in microreactors has shown that the production rate and selectivity can be significantly improved, which is crucial for the large-scale production of pharmaceutical intermediates . The antimicrobial activity of the synthesized compounds was evaluated, and some showed promising activity with MIC values in the low microgram per milliliter range .
Applications De Recherche Scientifique
Application in Pharmaceuticals
- Specific Scientific Field : Pharmaceuticals
- Summary of the Application : “4-(4-Fluoro-2-nitrophenyl)morpholine” is a key intermediate in the synthesis of Linezolid , a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens .
- Methods of Application or Experimental Procedures : The continuous production of this compound was explored in microfluidic devices . The reaction between morpholine and 2,4-difluoronitrobenzene produces "4-(4-Fluoro-2-nitrophenyl)morpholine" . This process was optimized using a Central Composite Rotatable Design, which evaluated the effects of operating conditions such as temperature, reactants molar ratio, and residence time on the limiting reactant conversion, selectivity, and production rate .
- Results or Outcomes : The optimal production rate was noticed at 105°C, with a reactants molar ratio of 4, and a residence time of 50 seconds . The devices exhibited production rates about 1.5–7.5 g/h, equivalent to those reported in literature, keeping high levels of limiting reactant conversions (≈ 99%) and considerable selectivities (≥ 10) .
Application in Medicinal Chemistry
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : The compound “4-(4-Fluoro-2-nitrophenyl)morpholine” has been widely used as a precursor in medicinal chemistry . It is used in the fields of antidiabetic and antimigraine drugs, kinase inhibitors, reverse transcriptase inhibitors, and antibiotic, anti-fungal, and antimycobacterial agents .
- Results or Outcomes : The outcomes of using this compound as a precursor in medicinal chemistry are the production of various drugs used to treat a wide range of conditions, including diabetes, migraines, and various infections .
Application in Chemical Engineering
- Specific Scientific Field : Chemical Engineering
- Summary of the Application : The compound “4-(4-Fluoro-2-nitrophenyl)morpholine” is a key intermediate in the synthesis of Linezolid . It is synthesized by eight consecutive reactions, taking about 60 hours . One of the most prolonged steps, lasting about 11 hours, is the reaction between morpholine and 2,4-difluoronitrobenzene to produce "4-(4-Fluoro-2-nitrophenyl)morpholine" .
- Methods of Application or Experimental Procedures : The continuous production of this compound was explored in microfluidic devices . An optimization of operating conditions (temperature, reactants molar ratio (MR) and residence time (τ)) was performed by a Central Composite Rotatable Design .
- Results or Outcomes : The optimal production rate (157−195 mg/h in the microreactor) was noticed at 105°C, MR = 4, τ = 50 s . The devices exhibited “4-(4-Fluoro-2-nitrophenyl)morpholine” production rate about 1.5–7.5 g/h, equivalent to the reported in literature, keeping high levels of limiting reactant conversions (≈ 99%) and considerable selectivities (≥ 10) .
Safety And Hazards
Propriétés
IUPAC Name |
4-(4-fluoro-2-nitrophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3/c11-8-1-2-9(10(7-8)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVFYVWDTJTEHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372055 | |
| Record name | 4-(4-fluoro-2-nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-2-nitrophenyl)morpholine | |
CAS RN |
238418-75-2 | |
| Record name | 4-(4-fluoro-2-nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



